5-POHSA

Description

Properties

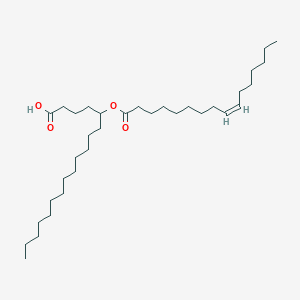

Molecular Formula |

C34H64O4 |

|---|---|

Molecular Weight |

536.9 g/mol |

IUPAC Name |

5-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid |

InChI |

InChI=1S/C34H64O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h13,15,32H,3-12,14,16-31H2,1-2H3,(H,35,36)/b15-13- |

InChI Key |

HADGPAWFBKHJNM-SQFISAMPSA-N |

SMILES |

CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCC |

physical_description |

Solid |

Synonyms |

(Z)-5-(hexadec-9-enoyloxy)octadecanoic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Roles of 5-Hydroxylated Fatty Acids

Disclaimer: The term "5-POHSA" does not correspond to a recognized biological molecule in the scientific literature. This guide will focus on 5-Hydroxystearic Acid (5-HSA) and the related arachidonic acid metabolite 5-Hydroxyeicosatetraenoic Acid (5-HETE) and its derivative 5-Oxo-Eicosatetraenoic Acid (5-oxo-ETE) , which are likely the compounds of interest given the query. These molecules play significant roles in cellular signaling, inflammation, and cancer biology.

Introduction to 5-Hydroxylated Fatty Acids

5-Hydroxylated fatty acids are a class of lipid mediators that are characterized by a hydroxyl group at the fifth carbon position. This structural feature confers specific biological activities, allowing them to interact with cellular receptors and enzymes to modulate various physiological and pathological processes. This guide will provide a detailed overview of the biological roles, signaling pathways, and experimental data related to 5-HSA and the 5-HETE/5-oxo-ETE axis.

5-Hydroxystearic Acid (5-HSA)

5-Hydroxystearic acid is a saturated fatty acid derivative with emerging roles in skin health and cancer biology.

Biological Roles of 5-HSA

-

Skin Health: 10-Hydroxystearic acid (a regioisomer of 5-HSA) has been shown to ameliorate skin age spots and conspicuous pores. It is suggested that hydroxystearic acids, in general, can influence keratinocyte differentiation and strengthen pore wall elasticity.[1]

-

Anti-proliferative Activity: Among various regioisomers of hydroxystearic acid, 5-HSA, along with 7-HSA and 9-HSA, has demonstrated growth inhibitory activity against several human tumor cell lines, including CaCo-2, HT29, HeLa, MCF7, and PC3.[2]

-

Metabolic Regulation: 5-HSA is a component of a class of endogenous mammalian lipids called fatty acid esters of hydroxy fatty acids (FAHFAs). These lipids, including those containing 5-HSA, have been associated with anti-diabetic and anti-inflammatory effects.[2]

Quantitative Data for 5-HSA Activity

| Cell Line | Assay | Compound | Concentration | Effect | Reference |

| HT-29 (colon cancer) | Proliferation Assay | 9-hydroxy Stearic acid | 100 µM | Inhibition of proliferation, cell cycle arrest at G0/G1 | [3] |

| HT-29 (colon cancer) | HDAC1 Inhibition Assay | 9-hydroxy Stearic acid | 5 µM | Inhibition of histone deacetylase 1 (HDAC1) | [3] |

| Human Dermal Fibroblasts | Collagen Synthesis | 10-Hydroxystearic acid | 5 µM | ~2-fold increase in Collagen Type I synthesis | [1] |

| Human Dermal Fibroblasts | Collagen Synthesis | 10-Hydroxystearic acid | 5 µM | ~2.4-fold increase in Collagen Type III synthesis | [1] |

| Ex vivo human skin | MMP-1 Expression (UVB induced) | 10-Hydroxystearic acid | 0.33 mM (0.1%) | 83% decrease in MMP-1 expression | [1] |

| Ex vivo human skin | Sunburn Cell Formation (UVB induced) | 10-Hydroxystearic acid | 0.33 mM (0.1%) | 49% reduction in sunburn cell formation | [1] |

Experimental Protocols for 5-HSA Research

Synthesis of 5-Hydroxystearic Acid:

A general method for the synthesis of hydroxystearic acid regioisomers involves the reduction of the corresponding keto-derivatives. For 5-HSA, the precursor 5-ketostearic acid can be subjected to reduction followed by hydrolysis to yield 5-HSA.[2]

Cell Proliferation Assay:

-

Seed human cancer cell lines (e.g., CaCo-2, HT29, HeLa, MCF7, PC3) in 96-well plates at a suitable density.

-

After 24 hours, treat the cells with varying concentrations of 5-HSA.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Assess cell viability using a standard method such as the MTT or SRB assay.

-

Calculate the percentage of growth inhibition relative to a vehicle-treated control.

Collagen Synthesis Assay in Human Dermal Fibroblasts:

-

Culture primary human dermal fibroblasts in appropriate media.

-

Incubate the cells with different concentrations of the test compound (e.g., 10-HSA) for 48 hours.

-

Quantify the amount of newly synthesized collagen type I and type III in the cell culture supernatant or cell lysate using specific ELISA kits.

-

Compare the results to an untreated control.[1]

5-Hydroxyeicosatetraenoic Acid (5-HETE) and 5-Oxo-Eicosatetraenoic Acid (5-oxo-ETE)

5-HETE and its oxidized metabolite, 5-oxo-ETE, are potent lipid mediators derived from arachidonic acid. They are key players in inflammatory and allergic responses.

Biological Roles of 5-HETE and 5-oxo-ETE

-

Inflammation and Allergy: 5-HETE and its family of related metabolites are autocrine and paracrine signaling agents that contribute to the up-regulation of acute inflammatory and allergic responses.[4] 5-oxo-ETE is a highly potent chemoattractant for eosinophils, neutrophils, basophils, and monocytes, suggesting a significant role in allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[5][6]

-

Cancer: 5-oxo-ETE has been shown to stimulate the proliferation of certain tumor cells and may be involved in cancer progression.[4][7] The 5-lipoxygenase pathway, which produces 5-HETE, is often overexpressed in various human tumors.[4]

-

Cellular Activation: 5-oxo-ETE stimulates various cellular responses in inflammatory cells, including degranulation, generation of reactive oxygen species, and production of other inflammatory mediators.[6][8]

Signaling Pathway of 5-HETE and 5-oxo-ETE

The biological effects of 5-oxo-ETE are primarily mediated by the G-protein coupled receptor, OXE receptor (OXER1) .[5][7] This receptor is highly expressed on inflammatory cells, particularly eosinophils.[5][7]

Biosynthesis and Signaling of 5-oxo-ETE

Caption: Biosynthesis of 5-oxo-ETE and its signaling via the OXE receptor.

Quantitative Data for 5-oxo-ETE Activity

Due to the qualitative nature of many studies on 5-oxo-ETE's chemoattractant properties, extensive quantitative tables are less common in review literature. However, it is consistently reported to be a potent eosinophil chemoattractant with EC50 values in the low nanomolar range.

Experimental Protocols for 5-HETE and 5-oxo-ETE Research

Chemotaxis Assay (Boyden Chamber Assay):

-

Isolate primary human eosinophils or neutrophils from peripheral blood.

-

Place a chemoattractant (e.g., 5-oxo-ETE at various concentrations) in the lower wells of a Boyden chamber.

-

Place the isolated cells in the upper chamber, separated from the lower chamber by a microporous membrane.

-

Incubate the chamber for a period (e.g., 1-2 hours) to allow cell migration.

-

Fix and stain the membrane.

-

Count the number of cells that have migrated to the lower side of the membrane using a microscope.

-

Quantify the chemotactic response as a function of the 5-oxo-ETE concentration.

Calcium Mobilization Assay:

-

Load isolated inflammatory cells (e.g., eosinophils) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Establish a baseline fluorescence reading using a fluorometer.

-

Add 5-oxo-ETE to the cell suspension.

-

Measure the change in fluorescence, which corresponds to an increase in intracellular calcium concentration, a hallmark of G-protein coupled receptor activation.

Experimental Workflow for Investigating 5-oxo-ETE Effects

Caption: A typical experimental workflow to study the biological effects of 5-oxo-ETE.

Conclusion

While the query for "this compound" remains ambiguous, the related 5-hydroxylated fatty acids, 5-HSA and the 5-HETE/5-oxo-ETE axis, are molecules of significant interest to researchers in fields ranging from dermatology and oncology to immunology and drug development. 5-HSA shows promise as a modulator of skin health and a potential anti-cancer agent. The 5-HETE/5-oxo-ETE pathway is a critical component of the inflammatory and allergic response, with the OXE receptor representing a potential therapeutic target for allergic diseases. Further research into these potent lipid mediators will undoubtedly uncover more about their roles in human health and disease.

References

- 1. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 5. karger.com [karger.com]

- 6. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

5-POHSA: A Novel Endogenous Lipid with Therapeutic Potential in Metabolic and Inflammatory Diseases

A Technical Whitepaper on the Discovery and Initial Characterization

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of the discovery and initial characterization of 5-palmitoleoyl-oxy-hydroxystearic acid (5-POHSA), a recently identified endogenous lipid belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). This compound and other FAHFAs have emerged as promising therapeutic targets due to their potent anti-diabetic and anti-inflammatory properties. This whitepaper details the initial discovery through comparative lipidomics, its chemical structure, and the experimental protocols for its analysis. Furthermore, it elucidates the likely mechanism of action via the G protein-coupled receptor 120 (GPR120) and summarizes the physiological effects observed in preclinical models.

Discovery of a Novel Lipid Class

This compound was discovered as part of a broader investigation into a novel class of endogenous lipids, the FAHFAs. The initial discovery was made through a comparative lipidomics analysis of subcutaneous white adipose tissue (WAT) from two mouse models: wild-type (WT) mice and AG4OX mice, which overexpress the glucose transporter GLUT4 specifically in adipose tissue and exhibit enhanced glucose tolerance.

This analysis revealed a group of ions, including those corresponding to POHSA, that were significantly elevated (16- to 18-fold) in the adipose tissue of the insulin-sensitive AG4OX mice compared to WT mice.[1] This finding suggested a potential role for these lipids in the improved metabolic phenotype of the AG4OX mice.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Formal Name | 5-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid | [2][3] |

| Chemical Formula | C₃₄H₆₄O₄ | [2][3] |

| Molecular Weight | 536.9 g/mol | [2][3] |

| CAS Number | 2161370-68-7 | [2][3] |

| Structure | Palmitoleic acid esterified to the 5th carbon of hydroxystearic acid | [2][4] |

Experimental Protocols for this compound Analysis

The identification and quantification of this compound and other FAHFAs from biological matrices require a specialized analytical workflow. The following protocols are based on established methods for FAHFA analysis.[2][5]

Lipid Extraction from Adipose Tissue

This protocol describes the extraction of total lipids from adipose tissue, which is the first step in isolating FAHFAs.

Materials:

-

Adipose tissue (~150 mg)

-

Phosphate-buffered saline (PBS)

-

Methanol (LC-MS grade)

-

Chloroform (B151607) (LC-MS grade)

-

Isotope-labeled internal standard (e.g., ¹³C₄-9-PAHSA)

-

Dounce homogenizer

-

Centrifuge

Procedure:

-

Place ~150 mg of adipose tissue in a Dounce homogenizer on ice.

-

Add PBS, methanol, and chloroform in a 1:1:2 ratio.

-

Add the internal standard to the chloroform prior to homogenization.

-

Homogenize the tissue thoroughly on ice.

-

Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic phases.

-

Carefully collect the lower organic (chloroform) layer.

-

Dry the organic phase under a gentle stream of nitrogen.

Solid-Phase Extraction (SPE) for FAHFA Enrichment

This step is crucial for separating FAHFAs from other more abundant lipid species.

Materials:

-

Dried lipid extract from the previous step

-

Silica gel SPE cartridge

-

Ethyl acetate (B1210297)

-

Chloroform

Procedure:

-

Pre-wash the SPE cartridge with ethyl acetate, followed by hexane.

-

Reconstitute the dried lipid extract in a small volume of chloroform and apply it to the conditioned SPE cartridge.

-

Wash the cartridge with 5% ethyl acetate in hexane to elute neutral lipids. Discard this fraction.

-

Elute the FAHFA fraction with ethyl acetate.

-

Dry the eluted FAHFA fraction under a gentle stream of nitrogen.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The enriched FAHFA fraction is then analyzed by LC-MS/MS for identification and quantification.

Instrumentation and Conditions:

-

LC System: UPLC system

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm

-

Mobile Phase: Isocratic flow of 93:7 methanol:water with 5 mM ammonium (B1175870) acetate and 0.03% ammonium hydroxide.

-

Flow Rate: 0.2 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection: Multiple Reaction Monitoring (MRM)

Workflow Diagram

Mechanism of Action: GPR120 Signaling

While the direct receptor for this compound is still under investigation, compelling evidence suggests that it, along with other long-chain FAHFAs, exerts its biological effects through the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[6][7] GPR120 is highly expressed in adipose tissue and macrophages and is a known receptor for omega-3 fatty acids, which also possess anti-inflammatory and insulin-sensitizing properties.[3][8]

Activation of GPR120 by ligands like this compound is proposed to initiate two main signaling cascades:

-

Gαq/11-Mediated Pathway: This pathway is primarily associated with the metabolic benefits of GPR120 activation. Ligand binding leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to enhanced glucose uptake, for example, through the translocation of GLUT4 to the plasma membrane in adipocytes.[8]

-

β-Arrestin 2-Mediated Anti-Inflammatory Pathway: This pathway is crucial for the anti-inflammatory effects of GPR120 agonists. Upon ligand binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2. The GPR120/β-arrestin 2 complex can then interact with and inhibit key components of pro-inflammatory signaling pathways, such as the TAK1-binding protein 1 (TAB1), thereby preventing the activation of downstream inflammatory cascades like NF-κB and JNK.[3][7]

Signaling Pathway Diagram

In Vivo Effects and Therapeutic Potential

The discovery of elevated POHSA levels in insulin-sensitive mice, coupled with the known functions of GPR120, strongly suggests that this compound plays a beneficial role in metabolic and inflammatory processes in vivo. Studies on the broader class of FAHFAs, including the closely related palmitic acid esters of hydroxystearic acid (PAHSAs), have demonstrated significant anti-diabetic and anti-inflammatory effects in preclinical models.

Oral administration of 5- and 9-PAHSA has been shown to lower blood glucose levels and improve insulin (B600854) sensitivity in mice.[6] Furthermore, FAHFAs have demonstrated anti-inflammatory effects in models of colitis. These findings highlight the therapeutic potential of this compound and other FAHFAs for a range of conditions, including:

-

Type 2 Diabetes

-

Obesity

-

Metabolic Syndrome

-

Inflammatory Bowel Disease

-

Neuroinflammatory Disorders

Table 2: Summary of In Vivo Data for the FAHFA Class

| Study Type | Model | Key Findings |

| Glucose Homeostasis | High-fat diet-induced diabetic mice | Improved glucose tolerance, increased insulin sensitivity.[5] |

| Insulin Secretion | In vivo mouse studies | Stimulated insulin secretion.[2] |

| Anti-inflammatory | Mouse models of colitis | Reduced inflammation. |

Note: Specific quantitative data for this compound is an area of active investigation.

Future Directions

The discovery of this compound and the FAHFA lipid class has opened up a new and exciting field of research with significant therapeutic implications. Future research will likely focus on:

-

Quantitative Biology: Determining the precise potency and efficacy (e.g., EC50, IC50) of this compound at its cognate receptor(s).

-

Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to enable its development as a therapeutic agent.

-

Receptor Deorphanization: Conclusively identifying the primary receptor(s) for this compound and elucidating the full spectrum of its downstream signaling pathways.

-

Clinical Relevance: Investigating the levels of this compound in human populations with and without metabolic and inflammatory diseases to establish its role as a biomarker and therapeutic target.

-

Chemical Synthesis: Developing scalable and efficient synthetic routes for this compound and its analogs to support further research and development.

Conclusion

This compound is a novel endogenous lipid with significant promise as a modulator of metabolic and inflammatory pathways. Its discovery in insulin-sensitive mice, coupled with the growing understanding of its likely mechanism of action through GPR120, positions this compound as a key molecule in the intricate network of lipid signaling. The detailed experimental protocols for its analysis will facilitate further research into its biological functions and therapeutic potential. As our understanding of this fascinating lipid class continues to grow, this compound may pave the way for new therapeutic strategies to combat some of the most pressing health challenges of our time.

References

- 1. benchchem.com [benchchem.com]

- 2. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]

- 3. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Mammalian Lipids with Anti-Diabetic Effects: A Technical Guide for Researchers

December 12, 2025

Abstract

This technical guide provides an in-depth overview of endogenous mammalian lipids that exhibit promising anti-diabetic properties. The document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of metabolic disease, lipid biology, and pharmacology. It details the core scientific findings, quantitative data, experimental methodologies, and signaling pathways associated with key anti-diabetic lipid molecules. The information is presented to facilitate further research and the development of novel therapeutic strategies for type 2 diabetes and related metabolic disorders.

Introduction

The global prevalence of type 2 diabetes mellitus (T2DM) necessitates the exploration of novel therapeutic avenues. Beyond traditional drug targets, a growing body of evidence highlights the significant role of endogenous lipid molecules in regulating glucose homeostasis and insulin (B600854) sensitivity. These lipids, produced naturally within mammalian tissues, act as signaling molecules that can modulate key metabolic pathways. This guide focuses on several classes of these lipids, including fatty acid esters of hydroxy fatty acids (FAHFAs), palmitoleic acid, sphingosine-1-phosphate (S1P), and specialized pro-resolving mediators (SPMs) such as lipoxins and resolvins. Understanding the mechanisms of action of these lipids and their physiological effects is crucial for harnessing their therapeutic potential.

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

FAHFAs are a recently discovered class of endogenous lipids with potent anti-diabetic and anti-inflammatory effects[1][2]. A prominent example is palmitic acid-hydroxy-stearic acid (PAHSA).

Quantitative Data

The administration of FAHFAs, specifically 9-PAHSA, in a mouse model of diet-induced obesity has demonstrated significant improvements in glucose metabolism.

| Parameter | Treatment Group (9-PAHSA) | Control Group (Vehicle) | Animal Model | Reference |

| Glucose Tolerance (AUC) | Lowered ambient glycemia and improved glucose tolerance | Higher ambient glycemia | Insulin-resistant obese mice | [3] |

| GLP-1 Secretion | Stimulated | No significant change | Insulin-resistant obese mice | [3][4] |

| Insulin Secretion | Stimulated | No significant change | Insulin-resistant obese mice | [3][4] |

| Adipose Tissue Inflammation | Reduced | Elevated | Insulin-resistant obese mice | [4][5] |

Signaling Pathway

FAHFAs exert their anti-diabetic effects in adipocytes primarily through the G-protein coupled receptor 120 (GPR120). Activation of GPR120 enhances insulin-stimulated glucose uptake[4][5].

FAHFA Signaling Pathway in Adipocytes.

Experimental Protocols

A detailed protocol for the extraction and measurement of FAHFAs from tissues using liquid chromatography-mass spectrometry (LC-MS) has been established[6][7].

-

Lipid Extraction: Tissues are homogenized and lipids are extracted using a modified Bligh-Dyer method with a chloroform/methanol/water solvent system.

-

Solid-Phase Extraction (SPE): The lipid extract is enriched for FAHFAs using a silica-based SPE cartridge. Neutral lipids are washed away with a low-polarity solvent, and FAHFAs are eluted with a more polar solvent.

-

LC-MS Analysis: The enriched FAHFA fraction is analyzed by reverse-phase LC coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of different FAHFA isomers. A faster workflow has also been developed to reduce analysis time[8][9].

-

Animal Model: Diet-induced obese and insulin-resistant mice (e.g., C57BL/6J fed a high-fat diet).

-

Administration: A single oral gavage of PAHSA isomers.

-

Glucose Homeostasis Assessment: Oral glucose tolerance tests (OGTT) are performed to assess improvements in glucose disposal. Blood samples are collected at various time points to measure glucose, insulin, and GLP-1 levels[3].

Experimental Workflow for FAHFA Analysis.

Palmitoleic Acid (C16:1n7)

Palmitoleic acid, an omega-7 monounsaturated fatty acid, has been identified as a "lipokine" with beneficial effects on glucose metabolism and insulin sensitivity[10][11].

Quantitative Data

Oral administration of palmitoleic acid to KK-Ay mice, a model of obese type 2 diabetes, resulted in significant metabolic improvements over a 4-week period.

| Parameter | Treatment Group (300 mg/kg Palmitoleic Acid) | Control Group (Vehicle) | Animal Model | Reference |

| Fasting Blood Glucose | Significantly lower | Higher | KK-Ay Mice | [10][12] |

| Plasma Insulin | Markedly lower | Higher | KK-Ay Mice | [10] |

| Insulin Sensitivity | Improved (as per insulin tolerance test) | Impaired | KK-Ay Mice | [10] |

| Hepatic Triglyceride Levels | Lower | Higher | KK-Ay Mice | [10][12] |

| Adiponectin Levels | Increased | Lower | Hereditary hypertriglyceridemic rat | [13] |

| Pro-inflammatory Cytokine Production (VAT) | Markedly decreased | Higher | Hereditary hypertriglyceridemic rat | [13] |

Signaling Pathway

Palmitoleic acid improves insulin sensitivity in skeletal muscle and adipocytes, in part, through the activation of AMP-activated protein kinase (AMPK) and by preventing palmitic acid-induced inflammation and subsequent p38 MAPK-mediated insulin resistance[14][15].

Palmitoleic Acid Signaling in Muscle and Adipose Tissue.

Experimental Protocols

-

Animal Model: Male KK-Ay mice, a spontaneous model for obese type 2 diabetes[10].

-

Diet and Administration: Mice are fed a standard diet and administered 300 mg/kg of palmitoleic acid daily via oral gavage for 4 weeks[10][12].

-

Metabolic Assessments:

-

Insulin Tolerance Test: Performed after a 5-hour fast by subcutaneous injection of insulin (0.5 U/kg body weight). Blood glucose is measured at 0, 30, 60, and 120 minutes post-injection[10].

-

Plasma Analysis: At the end of the study, plasma levels of glucose, insulin, and triglycerides are measured.

-

Tissue Analysis: Liver and white adipose tissue are collected for triglyceride measurement and gene expression analysis of lipogenic and inflammatory markers[10].

-

-

Cell Line: Differentiated 3T3-L1 adipocytes.

-

Treatment: Cells are treated with 200 µM palmitoleic acid for 24 hours.

-

Glucose Uptake Measurement: Basal and insulin-stimulated glucose uptake is measured using radiolabeled 2-deoxyglucose[15].

Sphingosine-1-Phosphate (S1P)

S1P is a bioactive sphingolipid that plays a crucial role in various cellular processes, including those related to glucose metabolism and pancreatic β-cell function[16][17].

Quantitative Data

Administration of S1P to diabetic mouse models has shown beneficial effects on glucose homeostasis and β-cell health.

| Parameter | Treatment Group (S1P) | Control Group (Vehicle) | Animal Model | Reference |

| Blood Glucose | Decreased | Higher | C57BL/6 mice | [18] |

| Plasma Insulin | Increased | Lower | C57BL/6 mice | [18] |

| Glucose Tolerance | Improved | Impaired | Diabetic mice | [19] |

| β-cell Proliferation | Increased | Lower | High-fat diet/streptozotocin-induced diabetic mice | [19] |

| β-cell Apoptosis | Decreased | Higher | High-fat diet/streptozotocin-induced diabetic mice | [19] |

Signaling Pathway

S1P exerts its effects through a family of five G protein-coupled receptors (S1PR1-5). In pancreatic β-cells, S1P signaling via S1PR1 and S1PR2 can promote proliferation and inhibit apoptosis. S1P can also stimulate insulin secretion by inhibiting voltage-dependent K+ (Kv) channels via a PLC/PKC-dependent pathway, leading to increased intracellular Ca2+[18][19].

S1P Signaling in Pancreatic β-cells.

Experimental Protocols

-

Animal Model: High-fat diet/streptozotocin-induced diabetic mice.

-

Administration: Daily intraperitoneal injection of S1P solution (20 µg/kg) for three weeks[19].

-

Assessments:

-

Intraperitoneal Glucose Tolerance Test (IPGTT): To evaluate glucose disposal.

-

Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): To assess insulin resistance.

-

Immunohistochemistry: Pancreatic islets are stained for insulin, Ki-67 (proliferation marker), and S1P receptors[19].

-

Specialized Pro-resolving Mediators (SPMs)

SPMs, including resolvins and lipoxins, are derived from omega-3 and omega-6 polyunsaturated fatty acids and play a critical role in the resolution of inflammation, a process often dysregulated in diabetes.

Quantitative Data

Treatment with SPMs has shown anti-diabetic effects in various mouse models of diabetes.

| Parameter | Treatment Group | Control Group (Vehicle) | Animal Model | Reference |

| Fasting Blood Glucose | Decreased (RvD1) | Higher | db/db mice | [20] |

| Glucose Tolerance | Improved (RvD1) | Impaired | db/db mice | [20] |

| Plasma Glucose Levels | Decreased from ~400 to ~250 mg/dL over 4 weeks (RvD1) | Remained high | Streptozotocin-induced T1DM rats | [21] |

| Aortic Plaque Development | Reduced by ~34% (LXA4) | Higher | Streptozotocin-induced diabetic ApoE-/- mice | [22] |

| Inflammatory Markers (e.g., IL-1β) | Reduced (LXA4) | Higher | Diabetic mice | [23] |

Signaling Pathway

Resolvin D1 (RvD1) improves insulin sensitivity by reducing adipose tissue macrophage accumulation and promoting a shift towards an anti-inflammatory M2 macrophage phenotype[20]. Lipoxin A4 (LXA4) attenuates inflammation in diabetic complications by inhibiting the expression of pro-inflammatory cytokines[23].

Signaling Mechanisms of Specialized Pro-resolving Mediators.

Experimental Protocols

-

Animal Model: Male Wistar rats with streptozotocin (B1681764) (STZ)-induced type 1 diabetes (65 mg/kg, single intraperitoneal injection)[21][24].

-

Treatment: Resolvin D1 (60 ng/mL) administered intraperitoneally for five consecutive days starting from the day of STZ injection[21].

-

Assessments: Plasma glucose, IL-6, and TNF-α levels are measured weekly for four weeks[21].

-

Animal Model: Streptozotocin-induced diabetic ApoE-/- mice.

-

Treatment: LXA4 administered for 6 weeks, starting 10 weeks after the onset of diabetes.

-

Assessment: Aortic arch plaque development is quantified to assess the effect on atherosclerosis[22].

Conclusion

Endogenous mammalian lipids represent a promising frontier in the development of novel therapeutics for type 2 diabetes. The lipids detailed in this guide—FAHFAs, palmitoleic acid, S1P, and SPMs—demonstrate significant potential to improve glucose homeostasis, enhance insulin sensitivity, and mitigate the chronic inflammation associated with metabolic disease. The provided quantitative data, signaling pathways, and experimental protocols offer a solid foundation for researchers to further investigate these molecules. Future studies should focus on elucidating the precise molecular mechanisms, exploring potential synergistic effects, and translating these preclinical findings into clinical applications for the benefit of patients with diabetes.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipoxin A4 improves cardiac remodeling and function in diabetes-associated cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of the Endocannabinoid System in Metabolic Control Processes and in the Pathogenesis of Metabolic Syndrome: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]

- 8. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Different Insulin-Sensitising and Anti-Inflammatory Effects of Palmitoleic Acid and Oleic Acid in a Prediabetes Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palmitoleic acid prevents palmitic acid-induced macrophage activation and consequent p38 MAPK-mediated skeletal muscle insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. S1P Signaling Pathways in Pathogenesis of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reduced Sphingosine-1-Phosphate Levels Exacerbate Type 2 Diabetes Mellitus and Associated Complications in a High-Fat Diet Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sphingosine 1-phosphate Stimulates Insulin Secretion and Improves Cell Survival by Blocking Voltage-dependent K+ Channels in β Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sphingosine-1-phosphate induces islet β-cell proliferation and decreases cell apoptosis in high-fat diet/streptozotocin diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Resolvin D1 decreases adipose tissue macrophage accumulation and improves insulin sensitivity in obese-diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Lipoxin A4 improves cardiac remodeling and function in diabetes-associated cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Resolvin D1 Decreases Severity of Streptozotocin-Induced Type 1 Diabetes Mellitus by Enhancing BDNF Levels, Reducing Oxidative Stress, and Suppressing Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

5-POHSA: A Bioactive Lipid with Therapeutic Potential in Metabolic Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Recent discoveries in lipidomics have identified a novel class of endogenous bioactive lipids, the fatty acid esters of hydroxy fatty acids (FAHFAs), which have demonstrated promising anti-diabetic and anti-inflammatory properties. Among these, 5-palmitoleoyl-oxy-hydroxy stearic acid (5-POHSA) has emerged as a significant molecule of interest for its potential therapeutic applications in metabolic syndrome. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative effects on metabolic parameters, and detailed experimental protocols for its study.

Chemical Structure and Nomenclature

This compound is an ester formed from palmitoleic acid and 5-hydroxy stearic acid. It is one of several positional isomers of POHSA, with the ester linkage at the 5th carbon of the hydroxy stearic acid backbone.

Mechanism of Action: GPR120 Signaling

Current evidence suggests that the biological effects of FAHFAs, including this compound, are mediated, at least in part, through the activation of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). GPR120 is a receptor for long-chain fatty acids and is expressed in key metabolic tissues such as adipose tissue and macrophages, as well as in pancreatic β-cells.[1][2] The activation of GPR120 by this compound is thought to initiate two distinct intracellular signaling pathways: a Gαq/11-mediated pathway and a β-arrestin 2-mediated pathway.

Gαq/11-Mediated Pathway: Enhancing Insulin (B600854) Sensitivity

The Gαq/11 pathway is primarily associated with the insulin-sensitizing effects of this compound. Upon ligand binding, GPR120 activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane of adipocytes and muscle cells, thereby enhancing glucose uptake.[3][4]

References

- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders [mdpi.com]

- 3. Frontiers | A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell [frontiersin.org]

- 4. Independent β-arrestin 2 and G protein-mediated pathways for angiotensin II activation of extracellular signal-regulated kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Mechanism of 5-POHSA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxystearic acid (5-POHSA) is a recently discovered endogenous lipid belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging evidence suggests that FAHFAs, including this compound, possess significant anti-inflammatory properties, positioning them as potential therapeutic agents for a range of inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in inflammation, with a focus on its molecular targets and signaling pathways. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and drug development in this promising area.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including metabolic syndrome, cardiovascular diseases, and neurodegenerative disorders. The discovery of endogenous molecules that can modulate inflammatory responses offers new avenues for therapeutic intervention. Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of lipids with demonstrated anti-diabetic and anti-inflammatory effects. This compound, a specific FAHFA, has been identified as a bioactive lipid with the potential to mitigate inflammation. This guide delves into the molecular mechanisms underlying the anti-inflammatory action of this compound.

Core Mechanism of Action: GPR120 Activation and NF-κB Inhibition

The primary mechanism through which this compound and other FAHFAs are believed to exert their anti-inflammatory effects is through the activation of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). GPR120 is expressed in various cell types, including macrophages, which are key players in the inflammatory process.

GPR120 Signaling Pathway

Activation of GPR120 by this compound is thought to initiate a signaling cascade that ultimately leads to the suppression of pro-inflammatory gene expression. This pathway involves the recruitment of β-arrestin 2 to the activated receptor, which in turn interferes with the downstream signaling of pro-inflammatory receptors like Toll-like receptor 4 (TLR4).

Inhibition of the NF-κB Pathway

A crucial consequence of GPR120 activation by this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master transcriptional regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. By preventing the activation of NF-κB, this compound effectively dampens the inflammatory cascade.

Quantitative Data on Anti-Inflammatory Effects

While specific quantitative data for this compound is still emerging, studies on related FAHFAs provide insights into their potential potency. The following table summarizes the anti-inflammatory effects of various FAHFA isomers, which are expected to be comparable to those of this compound.

| FAHFA Isomer | Cell Type | Stimulus | Measured Effect | Finding | Reference |

| 9-PAHSA | Macrophages | LPS | Pro-inflammatory cytokine production | Attenuated | [1] |

| 5-PAHSA | Dendritic Cells | LPS | Dendritic cell maturation | Inhibited | [1] |

| Various FAHFAs | Immune Cells | LPS | Chemokine and cytokine expression | Attenuated | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the anti-inflammatory mechanism of this compound. These protocols can be adapted from studies on other FAHFAs.

Macrophage Culture and Stimulation

This protocol describes the culture of macrophages and their stimulation with lipopolysaccharide (LPS) to induce an inflammatory response, which can then be treated with this compound.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

24-well tissue culture plates

Procedure:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the macrophages into 24-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

-

The following day, replace the medium with fresh DMEM.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.

-

Stimulate the cells with LPS (100 ng/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA analysis.

Measurement of Cytokine Production

This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant.

Materials:

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

-

Collected cell culture supernatants

-

Microplate reader

Procedure:

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add the collected cell culture supernatants and standards to the wells.

-

Add the detection antibody, followed by a substrate solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curve.

NF-κB Luciferase Reporter Assay

This assay is used to determine the effect of this compound on NF-κB transcriptional activity.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with this compound and/or an NF-κB activator (e.g., LPS or TNF-α).

-

Following the treatment period, lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the Firefly luciferase activity (representing NF-κB activity) to the Renilla luciferase activity (to control for transfection efficiency and cell viability).

GPR120 Activation Assay

This protocol describes a method to assess the activation of GPR120 by this compound, typically by measuring downstream signaling events such as calcium mobilization or β-arrestin recruitment.

Materials:

-

Cells stably expressing GPR120 (e.g., HEK293-GPR120)

-

Calcium indicator dye (e.g., Fluo-4 AM) or β-arrestin recruitment assay kit

-

This compound

-

Fluorescence plate reader or high-content imaging system

Procedure (for Calcium Mobilization):

-

Seed HEK293-GPR120 cells in a 96-well black-walled, clear-bottom plate.

-

Load the cells with a calcium indicator dye according to the manufacturer's protocol.

-

Add various concentrations of this compound to the wells.

-

Immediately measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

An increase in fluorescence indicates GPR120 activation.

Conclusion and Future Directions

This compound represents a promising endogenous lipid with potent anti-inflammatory properties. Its mechanism of action, primarily through the activation of GPR120 and subsequent inhibition of the NF-κB signaling pathway, offers a targeted approach for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate the detailed molecular interactions of this compound with its receptor and to explore its therapeutic potential in various inflammatory disease models. The experimental protocols provided in this guide serve as a foundation for researchers to further investigate the intriguing biology of this compound and its role in inflammation.

References.

References

5-POHSA and its link to glucose tolerance

An in-depth analysis of scientific literature reveals no direct evidence or studies related to a compound specifically designated as "5-POHSA" and its effect on glucose tolerance. The initial search did not yield information on the mechanism of action, experimental protocols, or signaling pathways for a substance with this name.

It is possible that "this compound" may be a typographical error or a lesser-known acronym. The broader search terms related to glucose metabolism and signaling pathways provided general information but did not identify a specific link to "this compound."

For a comprehensive technical guide to be developed, clarification on the precise identity of the compound of interest is required. Should a corrected name or alternative designation be provided, a thorough analysis can be conducted to furnish the requested in-depth guide, including:

-

Quantitative Data Presentation: Summarized in structured tables for comparative analysis.

-

Detailed Experimental Protocols: Methodologies for key cited experiments.

-

Signaling Pathway and Workflow Visualization: Custom diagrams generated using Graphviz (DOT language) to illustrate molecular interactions and experimental procedures.

Without a valid molecular identifier, it is not possible to proceed with generating the technical content as requested. Researchers, scientists, and drug development professionals are encouraged to verify the nomenclature of the compound to enable a targeted and accurate scientific review.

The Role of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Insulin Secretion: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties. Discovered initially through lipidomic analysis of adipose tissue in insulin-sensitive mice, these bioactive lipids have garnered substantial interest for their potential therapeutic applications in metabolic diseases, including type 2 diabetes (T2D). A key aspect of their anti-diabetic effect is their ability to potentiate glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells. This technical guide provides an in-depth exploration of the mechanisms through which FAHFAs modulate insulin secretion, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction to FAHFAs

FAHFAs are a diverse class of lipids formed by the esterification of a fatty acid to a hydroxy fatty acid.[1] Since their discovery in 2014, hundreds of FAHFA isomers, grouped into various families based on the constituent fatty acids, have been identified in mammalian tissues, plants, and common foods.[2][3] One of the most studied families is the palmitic acid esters of hydroxy stearic acids (PAHSAs), which have been shown to be reduced in the serum and adipose tissue of insulin-resistant humans.[4][5] Administration of specific FAHFA isomers, such as 5-PAHSA and 9-PAHSA, has been demonstrated to improve glucose tolerance and enhance insulin secretion in animal models, highlighting their physiological relevance and therapeutic potential.[4][5]

The beneficial metabolic effects of FAHFAs are pleiotropic, including the enhancement of insulin-stimulated glucose uptake in adipocytes and the reduction of adipose tissue inflammation.[3][5] However, their direct action on pancreatic β-cells to augment insulin secretion is a primary mechanism contributing to their glucose-lowering effects.[5][6]

Core Mechanism: FAHFA-Mediated Potentiation of Insulin Secretion

FAHFAs enhance insulin secretion primarily by acting as signaling molecules that potentiate the effects of glucose on pancreatic β-cells. This action is not a direct trigger of insulin release but rather an amplification of the glucose-stimulated pathway. The core of this mechanism involves the activation of specific G protein-coupled receptors (GPCRs) on the surface of β-cells.

G Protein-Coupled Receptor (GPCR) Activation

Research has identified GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR120 (FFAR4) as the key cell surface receptors for FAHFAs in the context of insulin secretion.[2][5][6][7]

-

GPR40 (FFAR1): Many FAHFA isomers have been shown to be selective agonists for GPR40.[2][8] Upon binding, FAHFAs activate GPR40, which couples to the Gαq/11 subunit. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a critical signal for the exocytosis of insulin-containing granules.[8][9] Blocking GPR40 has been shown to inhibit the FAHFA-mediated augmentation of GSIS in human islets.[8][10]

-

GPR120 (FFAR4): In addition to GPR40, PAHSAs and other FAHFAs also signal through GPR120 in various cell types, including adipocytes and enteroendocrine cells.[5][7] In β-cells, GPR120 activation can also contribute to the potentiation of insulin secretion, often through similar Gαq-PLC-Ca2+ pathways.[11][12] Furthermore, FAHFA-mediated activation of GPR120 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a potent incretin (B1656795) hormone that enhances glucose-dependent insulin secretion from the pancreas.[4][5] This represents an indirect, yet significant, mechanism by which FAHFAs contribute to insulin release.

The signaling cascade initiated by FAHFA binding to its receptors ultimately converges on the machinery responsible for insulin vesicle fusion with the plasma membrane, amplifying the primary signal generated by glucose metabolism.

Caption: FAHFA signaling pathway in pancreatic β-cells.

Quantitative Data on FAHFA-Potentiated Insulin Secretion

Numerous studies have quantified the effects of various FAHFA isomers on GSIS in both clonal β-cell lines (e.g., MIN6) and primary human islets. The data consistently show a significant potentiation of insulin secretion at high glucose concentrations, with little to no effect at basal glucose levels.

Table 1: Effect of FAHFA Isomers (20 µM) on Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells Data summarized from studies demonstrating the potentiation of GSIS by various FAHFAs. Cells were stimulated with low (2.5 mM) or high (20 mM) glucose.

| FAHFA Family | Isomer | Fold Increase in Insulin Secretion vs. DMSO Control (at 20 mM Glucose) | Statistical Significance (p-value) | Reference |

| PAHSA | 9-PAHSA | ~1.5 - 2.0 | < 0.05 | [2] |

| 12-PAHSA | ~1.6 - 2.2 | < 0.05 | [2] | |

| POHSA | 9-POHSA | ~1.7 - 2.3 | < 0.05 | [2] |

| 10-POHSA | ~1.8 - 2.5 | < 0.05 | [2] | |

| OAHSA | 5-OAHSA | ~1.5 - 2.1 | < 0.05 | [2] |

| 12-OAHSA | ~1.6 - 2.2 | < 0.05 | [2] | |

| SAHSA | 9-SAHSA | ~1.6 - 2.1 | < 0.05 | [2] |

| 13-SAHSA | ~1.7 - 2.4 | < 0.05 | [2] | |

| Stereoisomers | S-9-PAHSA | Potentiated GSIS | < 0.05 | [2] |

| R-9-PAHSA | No significant effect | > 0.05 | [2] |

Table 2: Effect of FAHFA Isomers (20 µM) on GSIS in Isolated Human Islets Data summarized from ex vivo studies on islets from human donors. Islets were stimulated with low (2.5 mM) or high (20 mM) glucose.

| FAHFA Isomer | Approximate Fold Increase in Insulin Secretion vs. DMSO Control (at 20 mM Glucose) | Statistical Significance (p-value) | Reference |

| 9-PAHSA | ~1.4 - 1.8 | < 0.05 | [2][8] |

| 5-PAHSA | ~1.5 - 1.9 | < 0.05 | [5] |

| 9-POHSA | ~1.6 - 2.0 | < 0.05 | [2] |

| 10-POHSA | ~1.7 - 2.2 | < 0.05 | [2] |

| 5-OAHSA | ~1.5 - 1.9 | < 0.05 | [2] |

| 9-SAHSA | ~1.6 - 2.1 | < 0.05 | [2] |

Note: The exact fold-increase can vary depending on the specific experiment and human islet donor.

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying the effects of FAHFAs. Below are detailed methodologies for key experiments cited in FAHFA research.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Cell Lines (e.g., MIN6)

This protocol is used to assess the direct effect of FAHFAs on insulin secretion from a clonal β-cell line in response to glucose.

-

Cell Culture: MIN6 pancreatic β-cells are cultured in DMEM containing 25 mM glucose, 15% fetal bovine serum, penicillin/streptomycin, and β-mercaptoethanol. Cells are maintained at 37°C in a humidified atmosphere of 95% air and 5% CO2.

-

Seeding: Cells are seeded into 24-well plates and grown to ~80-90% confluency.

-

Pre-incubation (Starvation): Prior to the assay, cells are washed with Krebs-Ringer Bicarbonate Buffer (KRBB) and pre-incubated for 2 hours at 37°C in KRBB containing 2.5 mM glucose and 0.1% BSA to bring insulin secretion to a basal level.

-

FAHFA Treatment: The pre-incubation buffer is removed, and cells are incubated for 1 hour at 37°C in fresh KRBB (2.5 mM glucose, 0.1% BSA) containing the desired concentration of FAHFA (e.g., 20 µM) or vehicle control (e.g., 0.1% DMSO).[2]

-

Glucose Stimulation: The treatment buffer is removed. One set of wells is treated with KRBB containing a low glucose concentration (2.5 mM), and another set is treated with KRBB containing a high, stimulatory glucose concentration (20 mM).[2]

-

Incubation and Sample Collection: Cells are incubated for 45-60 minutes at 37°C.[2] Following incubation, the supernatant from each well is collected.

-

Insulin Measurement: The concentration of insulin in the collected supernatant is measured using a commercially available Insulin ELISA kit, following the manufacturer's instructions.

-

Data Normalization: Insulin secretion values are often normalized to total protein content or DNA content per well to account for variations in cell number.

GSIS Assay in Isolated Human Islets

This ex vivo protocol provides more physiologically relevant data on the effect of FAHFAs.

-

Islet Procurement: Human islets are obtained from deceased organ donors through programs like the Integrated Islet Distribution Program (IIDP).

-

Islet Culture: Upon receipt, islets are cultured in a specialized islet culture medium (e.g., CMRL 1066) supplemented with serum, penicillin/streptomycin, and L-glutamine.

-

Pre-incubation: Islets are hand-picked and pre-incubated in KRBB with 2.5 mM glucose for 1-2 hours at 37°C.

-

Assay: Groups of size-matched islets (e.g., 50 islets per well) are placed in wells of a 24-well plate.[2] They are then incubated with low (2.5 mM) or high (20 mM) glucose concentrations in the presence of the FAHFA isomer (e.g., 20 µM) or vehicle control for a defined period (e.g., 60 minutes).[2]

-

Sample Collection and Analysis: Supernatant is collected, and insulin concentration is measured via ELISA or radioimmunoassay (RIA). Data is typically expressed as insulin secreted per islet or normalized to total insulin content.

Caption: Experimental workflow for a GSIS assay.

FAHFA Extraction and Quantification via LC-MS/MS

Accurate measurement of endogenous or administered FAHFAs is critical.

-

Sample Preparation: Serum, plasma, or tissue homogenates are used as the starting material. An internal standard (e.g., a stable isotope-labeled FAHFA like d31-PAHSA) is added at the beginning of the extraction.[13]

-

Lipid Extraction: A modified Bligh-Dyer or Folch extraction is performed using a chloroform/methanol/acidic buffer solvent system to separate lipids from the aqueous phase.[6]

-

Solid-Phase Extraction (SPE): The lipid extract is further purified using silica (B1680970) SPE columns. A non-polar solvent (e.g., 5% ethyl acetate (B1210297) in hexane) is used to elute neutral lipids, followed by a more polar solvent (e.g., 100% ethyl acetate) to elute the FAHFA fraction.[14][15]

-

LC-MS/MS Analysis: The purified FAHFA fraction is reconstituted and injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A C18 column is typically used for chromatographic separation of the different isomers.[14] Detection is performed using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying specific FAHFA isomers based on their precursor and product ion masses.[14]

Conclusion and Future Directions

FAHFAs are potent endogenous lipids that play a significant role in glucose homeostasis, in large part by augmenting glucose-stimulated insulin secretion. The primary mechanism involves the activation of GPR40 and potentially GPR120 on pancreatic β-cells, leading to an increase in intracellular calcium and enhanced exocytosis of insulin granules. The stereospecificity and isomer-specific activity of FAHFAs suggest a finely tuned regulatory system.[2]

For drug development professionals, the signaling pathways activated by FAHFAs present attractive therapeutic targets. Developing stable, potent, and selective agonists for GPR40 that mimic the beneficial effects of endogenous FAHFAs could lead to novel treatments for type 2 diabetes. Furthermore, understanding the biosynthesis and metabolism of FAHFAs may open avenues for modulating their endogenous levels for therapeutic benefit.[16][17] Future research should continue to elucidate the full spectrum of FAHFA isomers and their specific roles in β-cell function and survival, paving the way for targeted lipid-based therapies to combat metabolic disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding FAHFAs: From structure to metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetes.co.uk [diabetes.co.uk]

- 8. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatty acid signaling in the beta-cell and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis [escholarship.org]

- 11. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of the insulin-releasing and glucose-lowering effects of GPR120 activation in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation [escholarship.org]

A Deep Dive into Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs): A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

First identified in 2014, fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant therapeutic potential.[1][2] These molecules, characterized by a fatty acid esterified to a hydroxy fatty acid, have demonstrated compelling anti-diabetic and anti-inflammatory properties, positioning them as promising targets for drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of the foundational research on FAHFAs, including their biosynthesis and metabolism, signaling pathways, and key physiological effects. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further investigation into this exciting field.

Core Concepts: Biosynthesis, Metabolism, and Signaling

The biological activity of FAHFAs is intrinsically linked to their synthesis, degradation, and interaction with cellular signaling cascades.

Biosynthesis and Metabolism

FAHFAs are synthesized endogenously from precursor fatty acids and hydroxy fatty acids.[3][4] The formation of the characteristic ester bond is catalyzed by an as-yet-unidentified acyltransferase.[1][4] Conversely, the breakdown of FAHFAs into their constituent fatty acid and hydroxy fatty acid is carried out by several hydrolases, including androgen-induced gene 1 (AIG1), androgen-dependent TFPI-regulating protein (ADTRP), and carboxyl ester lipase (B570770) (CEL).[1]

Signaling Pathways: The Role of GPR120

A key mechanism through which FAHFAs exert their biological effects is by activating G protein-coupled receptor 120 (GPR120).[2] Upon binding of a FAHFA ligand, such as palmitic acid-9-hydroxy-stearic acid (9-PAHSA), GPR120 initiates a signaling cascade that has both anti-inflammatory and insulin-sensitizing effects.[2][5]

In the context of insulin (B600854) sensitivity, GPR120 activation leads to enhanced glucose uptake in adipocytes.[2] This process is mediated by the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.[2]

The anti-inflammatory actions of FAHFAs via GPR120 are linked to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which leads to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative findings from foundational FAHFA research, providing a comparative overview of their levels in different biological contexts and their effects in various experimental models.

Table 1: FAHFA Levels in Human Plasma

| Condition | Total FAHFAs (nmol/L) | Reference |

| Non-obese | 5.22 (4.18; 7.46) | [8] |

| Obese | 3.24 (2.80; 4.30) | [8] |

| Omnivores | 12.82 (7.57; 14.86) | [8] |

| Vegetarians/Vegans | 5.86 (5.10; 6.71) | [8] |

| Before SFA overfeeding | 4.31 (3.31; 5.27) | [8] |

| After 1 week SFA overfeeding | 6.96 (6.50; 7.76) | [8] |

| Data are presented as median (25th percentile; 75th percentile). |

Table 2: FAHFA Levels in Mouse Adipose Tissue

| Condition | Fold Change in Total PAHSAs | Reference |

| Adipose-specific Glut4 overexpression (vs. Wild Type) | 16-18 fold increase | [2] |

| High-Fat Diet (vs. Chow) in Perigonadal WAT (certain isomers) | Increased | [2] |

| High-Fat Diet (vs. Chow) in Subcutaneous WAT (certain isomers) | Decreased | [2] |

| LPS treatment (24h) in Subcutaneous WAT | ~6 to 18-fold increase | [9] |

| LPS treatment (24h) in Perigonadal WAT | ~3 to 15-fold increase | [9] |

Table 3: Biological Effects of PAHSAs

| Biological Effect | Experimental Model | Treatment | Result | Reference |

| Glucose-Stimulated Insulin Secretion (GSIS) | MIN6 cells | 20 µM 9-PAHSA | Potentiation of GSIS at high glucose | [10] |

| GLP-1 Secretion | In vivo (mice) | Acute oral 5- or 9-PAHSA | Augmented GLP-1 secretion | [11] |

| Insulin-Stimulated Glucose Uptake | 3T3-L1 adipocytes | 20 µM 9-PAHSA | Enhanced insulin-stimulated glucose uptake | [2] |

| Anti-inflammatory Effect | LPS-treated RAW 264.7 macrophages | 13-LAHODE | Decrease in TNFα and IL-6 | [9] |

Table 4: GPR120 Binding and Activation

| Ligand | Assay | Cell Line | EC50/IC50 | Reference |

| 9-PAHSA | GPR120 Agonism | Not Specified | IC50 = 19 µM | [7] |

| TUG-891 (Synthetic Agonist) | Calcium Flux | hGPR120 transfected CHO cells | EC50 = 43.7 nM | [12] |

| GW9508 (Synthetic Agonist) | Calcium Mobilization | HEK-293 cells expressing GPR120 | EC50 = ~2.2 - 3.4 µM | [12] |

| DHA (Omega-3 Fatty Acid) | SRE-luc Reporter Assay | Not Specified | EC50 = 1 - 10 µM | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments in FAHFA research, from extraction and quantification to the assessment of biological activity.

Protocol 1: Extraction and Quantification of FAHFAs from Adipose Tissue by LC-MS

This protocol outlines the lipid extraction and solid-phase extraction (SPE) for the enrichment of FAHFAs from adipose tissue, followed by quantification using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Phosphate-buffered saline (PBS)

-

Internal standards (e.g., ¹³C-labeled PAHSAs)

-

Ethyl acetate (B1210297)

-

Hexane

-

Silica (B1680970) SPE cartridges

-

Nitrogen gas stream

-

LC-MS system with a C18 column

Procedure:

-

Homogenization: Homogenize ~150 mg of adipose tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform containing the internal standard.[3]

-

Phase Separation: Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.[3]

-

Lipid Extraction: Collect the lower organic phase and dry it under a gentle stream of nitrogen.[3]

-

Solid-Phase Extraction (SPE):

-

Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate.[3]

-

Condition the cartridge with 6 mL of hexane.[3]

-

Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the cartridge.[3]

-

Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane.[3]

-

Elute the FAHFA fraction with 4 mL of ethyl acetate.[3]

-

Dry the FAHFA fraction under a nitrogen stream.[3]

-

-

LC-MS Analysis:

-

Reconstitute the dried FAHFA fraction in an appropriate volume of methanol (e.g., 40 µL).[3]

-

Inject an aliquot (e.g., 10 µL) onto a C18 column for separation.[3]

-

Use an isocratic flow with a mobile phase such as 93:7 methanol/water with 5 mM ammonium (B1175870) acetate and 0.03% ammonium hydroxide.[3]

-

Perform detection and quantification using a mass spectrometer in multiple reaction monitoring (MRM) mode.[3]

-

Protocol 2: In Vitro Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes

This protocol describes how to measure the effect of FAHFAs on insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes using a 2-deoxy-D-[³H]glucose (2-DG) uptake assay.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

Krebs-Ringer-HEPES (KRH) buffer

-

FAHFA of interest (e.g., 9-PAHSA) dissolved in a suitable vehicle (e.g., DMSO)

-

Insulin

-

2-deoxy-D-[³H]glucose

-

Cytochalasin B

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

-

FAHFA Treatment: Treat the differentiated adipocytes with the desired concentration of FAHFA or vehicle for a specified period (e.g., 24-48 hours).

-

Serum Starvation: Serum-starve the cells for 2-4 hours in KRH buffer.

-

Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes at 37°C. Include a basal (no insulin) control group.

-

Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose. To determine non-specific uptake, include a set of wells with cytochalasin B. Incubate for 5-10 minutes.

-

Washing: Stop the uptake by washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific glucose uptake by subtracting the non-specific uptake (with cytochalasin B) from the total uptake. Normalize the data to protein concentration.

Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol details the procedure for performing an OGTT in mice after oral administration of a FAHFA.

Materials:

-

Mice (e.g., C57BL/6J)

-

FAHFA of interest formulated for oral gavage (e.g., in a suitable oil)

-

Glucose solution (e.g., 20% w/v)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Fasting: Fast the mice for a specified period (e.g., 6 hours) with free access to water.[13]

-

FAHFA Administration: Administer the FAHFA formulation or vehicle control to the mice via oral gavage.

-

Baseline Blood Glucose: After a set time following FAHFA administration (e.g., 30-60 minutes), measure the baseline blood glucose level (t=0) from a tail snip.

-

Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[14]

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[15]

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Conclusion

FAHFAs represent a compelling class of endogenous lipids with significant potential for the development of novel therapeutics for metabolic and inflammatory diseases. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of these fascinating molecules. Further investigation into the diverse array of FAHFA species, their precise biosynthetic and metabolic pathways, and their interactions with various cellular targets will undoubtedly uncover new avenues for therapeutic intervention.

References

- 1. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of Dietary Fatty Acids on Macrophage Lipid Metabolism, Signaling and Function [ij.hapres.com]

- 7. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 8. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute inflammation upregulates FAHFAs in adipose tissue and in differentiated adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. tierschutz.uzh.ch [tierschutz.uzh.ch]

An In-depth Technical Guide to the Exploratory Studies of 5-POHSA Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the signaling pathways of 5-palmitoyloxystearic acid (5-POHSA) is limited in publicly available literature. This guide provides an in-depth exploration of the likely signaling pathways of this compound, based on evidence from studies on structurally similar hydroxystearic acids and fatty acid derivatives. The primary putative targets for this compound are Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and G Protein-Coupled Receptor 120 (GPR120). This document focuses on the core signaling cascades, quantitative data related to ligand activation, and detailed experimental protocols to facilitate further investigation into the mechanism of action of this compound and related compounds.

Core Signaling Pathways

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] The PPAR family includes three subtypes: PPARα, PPARβ/δ, and PPARγ.[2] PPARγ is a key regulator of adipogenesis, lipid metabolism, inflammation, and insulin (B600854) sensitivity.[2][3] Natural agonists for PPARγ include various fatty acid metabolites.[4]

Upon activation by a ligand such as this compound, PPARγ undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators.[5] It forms a heterodimer with the retinoid X receptor (RXR).[1] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

Key downstream effects of PPARγ activation include:

-

Adipogenesis: Promotes the differentiation of preadipocytes into mature adipocytes.[2]

-

Insulin Sensitization: Enhances glucose uptake and metabolism.[6]

-

Anti-inflammatory Effects: Antagonizes pro-inflammatory signaling pathways such as NF-κB and AP-1.[3]

GPR120 (FFAR4) Signaling Pathway

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for long-chain free fatty acids, including omega-3 fatty acids.[7][8] It is involved in regulating metabolism and inflammation.[9] GPR120 activation has been linked to potent anti-inflammatory and insulin-sensitizing effects.[8]

Ligand binding to GPR120, which is expressed in adipocytes and macrophages, can initiate several downstream signaling cascades.[8] One key pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can lead to various cellular responses, including the potentiation of glucose uptake.[6]